3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a fluorophenyl group and a prop-2-enoic acid moiety makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets . For instance, some thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some thiophene derivatives are known to inhibit tyrosinase, a key enzyme in the production of melanin .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory and anticancer activities .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated thiophene derivatives are widely used in biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced alkenes.
Substitution: Halogenated, nitrated, or other substituted thiophene derivatives.
Scientific Research Applications
3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
- 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
Uniqueness
3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of both a fluorophenyl group and a prop-2-enoic acid moiety. This combination provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other thiophene derivatives.
Properties
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCWHWCDDPEAK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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